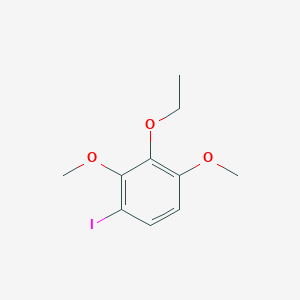

1,3-Dimethoxy-2-ethoxy-4-iodobenzene

Descripción

1,3-Dimethoxy-2-ethoxy-4-iodobenzene is a substituted aromatic compound featuring a benzene ring with three alkoxy groups (two methoxy at positions 1 and 3, one ethoxy at position 2) and an iodine atom at position 2. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, particularly in coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom serves as a leaving group.

Propiedades

Fórmula molecular |

C10H13IO3 |

|---|---|

Peso molecular |

308.11 g/mol |

Nombre IUPAC |

3-ethoxy-1-iodo-2,4-dimethoxybenzene |

InChI |

InChI=1S/C10H13IO3/c1-4-14-10-8(12-2)6-5-7(11)9(10)13-3/h5-6H,4H2,1-3H3 |

Clave InChI |

YBCCKJXTAFQYEY-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1OC)I)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2-ethoxy-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,3-dimethoxy-2-ethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as the nucleophile and the iodine as the electrophile .

Industrial Production Methods

In an industrial setting, the production of 1,3-dimethoxy-2-ethoxy-4-iodobenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethoxy-2-ethoxy-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of 1,3-dimethoxy-2-ethoxybenzene.

Aplicaciones Científicas De Investigación

1,3-Dimethoxy-2-ethoxy-4-iodobenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,3-dimethoxy-2-ethoxy-4-iodobenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy and ethoxy groups can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert pharmacological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and synthetic differences between 1,3-Dimethoxy-2-ethoxy-4-iodobenzene and related iodobenzene derivatives:

Table 1: Comparative Analysis of Iodobenzene Derivatives

Key Observations

In contrast, electron-withdrawing groups like fluorine (e.g., 1-Ethoxy-2,3-difluoro-4-iodobenzene) reduce electron density, favoring electrophilic attack . The steric bulk of multiple alkoxy groups in the target compound may hinder reactivity compared to simpler derivatives like 4-Iodoanisole, which has only one methoxy group .

Physical Properties :

- The molecular weight of 1,3-Dimethoxy-2-ethoxy-4-iodobenzene (calc. 322.14) is higher than that of most analogs due to its three alkoxy substituents. This likely increases its boiling point compared to 4-Iodoanisole (237°C) or 1-Ethoxy-2,3-difluoro-4-iodobenzene (246.7°C), though exact data are unavailable .

Similar methods could apply to the target compound.

Applications :

- The iodine atom in all listed compounds enables participation in cross-coupling reactions , but the alkoxy-rich structure of the target compound may make it more suited for pharmaceutical intermediates requiring regioselective functionalization. Fluorinated analogs (e.g., 1-Ethoxy-2,3-difluoro-4-iodobenzene) are prioritized in materials science due to their thermal stability .

Actividad Biológica

1,3-Dimethoxy-2-ethoxy-4-iodobenzene is an organic compound with the molecular formula C10H13IO3. Its structure features two methoxy groups, one ethoxy group, and one iodine atom attached to a benzene ring. This unique combination of substituents suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound through various studies and findings.

The compound's chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H13IO3 |

| Molecular Weight | 308.11 g/mol |

| IUPAC Name | 3-ethoxy-1-iodo-2,4-dimethoxybenzene |

| InChI | InChI=1S/C10H13IO3/c1-4-14-10-8(12-2)6-5-7(11)9(10)13-3/h5-6H,4H2,1-3H3 |

| Canonical SMILES | CCOC1=C(C=CC(=C1OC)I)OC |

Synthesis

The synthesis of 1,3-Dimethoxy-2-ethoxy-4-iodobenzene typically involves electrophilic aromatic substitution reactions. A common method includes the iodination of 1,3-dimethoxy-2-ethoxybenzene using iodine and an oxidizing agent under mild conditions. The resulting product can be purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that 1,3-Dimethoxy-2-ethoxy-4-iodobenzene exhibits significant antimicrobial properties. A study focused on its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated antimicrobial effects comparable to or better than those of commercially available antibiotics .

Table: Antimicrobial Efficacy Against Various Strains

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| MRSA | 15 | Better |

| E. coli | 12 | Comparable |

| Pseudomonas aeruginosa | 10 | Less effective |

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it can induce apoptosis in specific cancer cells while exhibiting low toxicity to normal cells. This selective cytotoxicity is a desirable trait in anticancer drug development .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxic effects of 1,3-Dimethoxy-2-ethoxy-4-iodobenzene on several cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | High |

| MCF7 (Breast Cancer) | 25 | Moderate |

| A549 (Lung Cancer) | 30 | Moderate |

The mechanism by which 1,3-Dimethoxy-2-ethoxy-4-iodobenzene exerts its biological effects may involve several pathways:

- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing reactivity and binding affinity to biological targets.

- Metabolic Transformations : The methoxy and ethoxy groups can undergo metabolic transformations leading to active metabolites that modulate biological pathways.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.